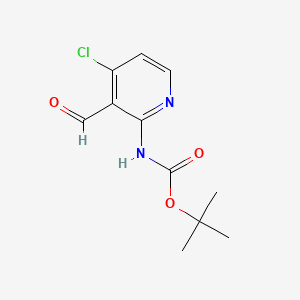

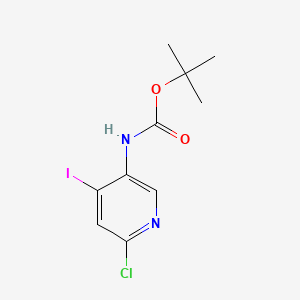

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

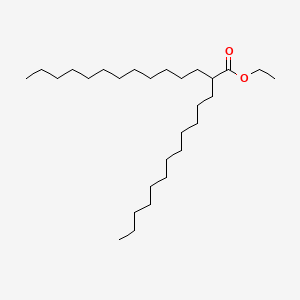

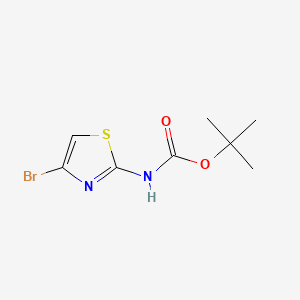

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form the carbamate group . The fluorine atom could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group (O=C=O-N), and a fluorine atom attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The C-F bond is usually quite stable but can be activated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Synthesis

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is utilized in the synthesis of antibacterial agents. Specifically, it's involved in creating various fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, which have shown potent antibacterial activities both in vitro and in vivo. These compounds demonstrate favorable properties in terms of microbiological activity, low toxicity, and pharmacokinetic profiles (Bouzard et al., 1989).

Fluorous Synthesis

This chemical is also relevant in fluorous synthesis, where its derivatives are used as reagents for protecting carboxylic acids. The specific derivative, alcohol 3b, is found effective in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, which is an important aspect of fluorous synthesis methodologies (Pardo et al., 2001).

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate serves as an intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, demonstrating its significance in drug development (Zhao et al., 2017).

Development of Fluoroalkyl-Substituted Compounds

The compound has been used in the development of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, demonstrating the versatility of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate in synthesizing diverse fluorinated compounds (Iminov et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPKBQDMQMWFFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

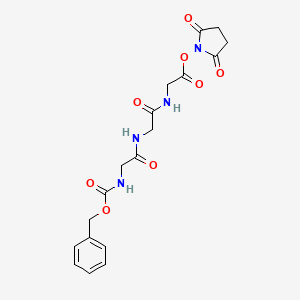

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)